molecular formula C10H14N4O12P2 B1195962 Xanthosine 5'-(trihydrogen diphosphate)

Xanthosine 5'-(trihydrogen diphosphate)

Cat. No. B1195962
M. Wt: 444.19 g/mol
InChI Key: YMOPVQQBWLGDOD-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XDP is a purine ribonucleoside 5'-diphosphate having xanthosine as the nucleobase. It has a role as an Escherichia coli metabolite. It is a xanthosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of a XDP(3-).

Scientific Research Applications

Synthesis and Protein Interaction

  • Nonhydrolyzable Derivatives Synthesis : Xanthosine 5'-(beta, gamma-methylene)triphosphate and xanthosine 5'-(beta, gamma-imido)triphosphate are synthesized using a novel method. These derivatives inhibit the prenylation of a mutant Rab5 protein, indicating their potential as tools for studying GTP-binding proteins mutated to xanthosine triphosphate specificity (Yanachkov et al., 1997).

Structural Analysis

  • Crystal Structure Insights : The crystal structure of anhydrous xanthosine shows unique intramolecular hydrogen bonds, providing insights into its molecular conformation and potential interactions in various biochemical processes (Lesyng et al., 1984).

Enzymatic Mechanisms

  • Enzyme Interaction and Inhibition : The interaction of xanthosine 5'-phosphate with enzymes such as xanthosine 5'-phosphate aminase and inosine 5'-monophosphate dehydrogenase reveals insights into enzymatic mechanisms and potential points of inhibition (Fukuyama & Donovan, 1968).

Metal Ion Binding

  • Metal Ion Interactions : Xanthosine 5'-monophosphate exhibits significant metal ion-binding properties, which are critical for understanding its role in various metabolic processes (Sigel et al., 2009).

Pathways and Metabolism

  • Role in Purine Nucleotide Degradation : Studies in Arabidopsis demonstrate that xanthosine is a central component in purine nucleotide degradation, providing a basis for understanding similar pathways in other organisms (Baccolini & Witte, 2019).

Analytical Methods

  • Trace Determination Techniques : Techniques like voltammetric determination and high-performance liquid chromatography have been developed for the sensitive measurement of xanthosine 5'-monophosphate, crucial for its analysis in biological samples (Temerk et al., 2006).

properties

Molecular Formula

C10H14N4O12P2

Molecular Weight

444.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1

InChI Key

YMOPVQQBWLGDOD-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthosine 5'-(trihydrogen diphosphate)
Reactant of Route 2
Xanthosine 5'-(trihydrogen diphosphate)
Reactant of Route 3
Xanthosine 5'-(trihydrogen diphosphate)
Reactant of Route 4
Xanthosine 5'-(trihydrogen diphosphate)
Reactant of Route 5
Xanthosine 5'-(trihydrogen diphosphate)
Reactant of Route 6
Xanthosine 5'-(trihydrogen diphosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.